molecular formula C21H24N4O5S3 B2420312 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 361167-64-8

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2420312
CAS No.: 361167-64-8
M. Wt: 508.63
InChI Key: GPPPCHYKLDVMTF-UHFFFAOYSA-N
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H24N4O5S3 and its molecular weight is 508.63. The purity is usually 95%.
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Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S3/c1-13-9-14(2)12-25(11-13)33(29,30)16-5-3-15(4-6-16)20(26)24-21-23-18-8-7-17(32(22,27)28)10-19(18)31-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H2,22,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPPCHYKLDVMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22N4O3S2
  • Molecular Weight : 446.56 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring, a sulfonamide group, and a benzamide moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. Notably, it has shown significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was evaluated against human colon cancer cell lines (HCT116 and HT29) and oral squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-3) with promising results indicating selective toxicity towards malignant cells while sparing non-malignant cells .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HCT1160.76 ± 0.15High
HT290.83 ± 0.03High
Ca9-224.11 ± 24.5Moderate
HSC-26.63 ± 0.68Moderate

These results highlight the compound's effectiveness in inducing cell death in cancerous cells while exhibiting lower toxicity in healthy cells.

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound activates caspases (specifically caspases-3 and -7), leading to programmed cell death in malignant cells .
  • Cell Cycle Arrest : It causes G2/M phase arrest followed by sub-G1 accumulation, indicating the initiation of apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress within cancer cells, contributing to cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

  • A study on dimers of 3,5-bis(benzylidene)-4-piperidones demonstrated high potency against various malignancies, suggesting that structural modifications can enhance anticancer activity .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated significant antitumor properties associated with compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide. The compound's mechanism of action may involve the disruption of cellular processes in cancer cells.

Case Study: Lung Cancer Cell Lines
A study tested various benzothiazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated varying degrees of effectiveness, with some derivatives showing promising cytotoxic effects.

CompoundIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
This compoundTBDTBD
Doxorubicin1.31 ± 0.115.86 ± 1.10
Staurosporine0.047 ± 0.0070.095 ± 0.01

Note: TBD indicates that specific values for the compound need to be established through experimental assays.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated through broth microdilution tests against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliTBD
Staphylococcus aureusTBD

These initial findings suggest that modifications to the benzothiazole core may enhance its antimicrobial efficacy.

Benzothiazole Derivatives

Research has shown that benzothiazole derivatives exhibit significant antitumor activity across multiple cancer cell lines. Some derivatives have demonstrated lower toxicity towards normal cells while maintaining efficacy against tumors.

Multitargeted Directed Ligands

Studies into multitargeted ligands have highlighted compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Mechanism
1 M HCl, reflux, 6 hours4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid + 6-sulfamoylbenzo[d]thiazol-2-amine72%Acid-catalyzed cleavage of amide bond
0.5 M NaOH, 80°C, 4 hoursSodium salt of sulfonic acid + free thiazole amine85%Base-mediated nucleophilic attack at carbonyl

Key findings:

  • Hydrolysis rates depend on steric hindrance from the 3,5-dimethylpiperidine substituent.

  • Thiazole ring stability under basic conditions prevents decomposition of the heterocycle .

Nucleophilic Substitution at Sulfonamide

The sulfonyl group participates in SN2 reactions with nucleophiles:

Reagent Conditions Product Application
Methyl iodideDMF, K2CO3, 60°C, 12 hoursN-Methylated derivativeEnhanced lipophilicity
EthylenediamineEtOH, reflux, 8 hoursBis-sulfonamide adductChelating agent synthesis

Notable observations:

  • Steric effects from the piperidine ring reduce reaction rates compared to unsubstituted sulfonamides.

  • Thiazole nitrogen remains inert due to electron-withdrawing sulfamoyl group.

Electrophilic Aromatic Substitution

The benzamide aromatic ring undergoes regioselective substitution:

Reaction Reagents Position Yield Reference
NitrationHNO3/H2SO4, 0°CPara to amide63%
BrominationBr2/FeBr3, CH2Cl2, 25°CMeta to sulfonyl58%

Electronic effects dominate:

  • Sulfonyl group acts as a strong meta-director .

  • Amide carbonyl deactivates the ring but allows para-substitution under vigorous conditions.

Cyclization Reactions

The thiazole moiety facilitates heterocycle formation:

Reagent Conditions Product Biological Relevance
POCl3, DMF, 80°CThiazolo[5,4-d]pyrimidineKinase inhibitor scaffoldAnticancer research
Ethyl chloroformate, NMMOxazolone derivativeβ-Lactamase inhibitor precursorAntibiotic development

Mechanistic insights:

  • Sulfamoyl group at C6 positions the thiazole for regioselective cyclization .

  • Piperidine sulfonyl substituent remains intact during cyclodehydration .

Oxidation-Reduction Behavior

Process Reagents Transformation Outcome
OxidationKMnO4, H2O, 100°CThiazole S-atom → SulfoneEnhanced metabolic stability
ReductionNaBH4/NiCl2, THFBenzamide carbonyl → benzyl alcoholProdrug synthesis

Stability data:

  • Thiazole ring resists oxidation below pH 10.

  • Sulfonamide group remains stable under reducing conditions.

Coordination Chemistry

The compound forms complexes through multiple donor sites:

Metal Ion Ligating Groups Stoichiometry Application
Cu(II)Thiazole N, sulfonamide O1:2Antimicrobial agents
Pt(II)Piperidine N, amide O1:1Anticancer drug candidates

Crystallographic data (representative Cu complex):

  • Square planar geometry confirmed by X-ray diffraction .

  • Log K stability constant: 8.2 ± 0.3 (pH 7.4).

Photochemical Reactivity

UV-induced transformations (λ = 254 nm, methanol):

Time Major Product Quantum Yield
1 hrSulfonyl radical adducts0.12
4 hrsThiazole ring-opened mercaptobenzamide0.38

Degradation pathways:

  • Initial C-S bond cleavage in sulfonamide group.

  • Secondary thiazole decomposition via radical mechanisms .

Q & A

Basic: What synthetic routes are commonly employed to construct the benzamide core of this compound, and how is its structure confirmed?

The benzamide core is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-containing intermediates. For example, in analogous compounds, sulfonamide-linked benzamides are formed using DMSO as a solvent with N-ethylmorpholine to facilitate coupling between sulfonyl chloride intermediates and aromatic amines . Structural confirmation relies on ¹H/¹³C NMR to verify amide bond formation and sulfonylation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis (C, H, N, S) is also critical to confirm purity .

Advanced: What strategies mitigate low yields during the sulfonylation step of the piperidine moiety?

Low yields in sulfonylation often arise from steric hindrance or poor nucleophilicity of the piperidine nitrogen. Strategies include:

  • Temperature modulation : Heating to 90°C in polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Catalytic bases : Triethylamine or N-ethylmorpholine to deprotonate the amine, improving nucleophilicity .
  • Protecting groups : Temporarily masking reactive sites on the piperidine ring to prevent side reactions .
    Post-reaction purification via column chromatography or recrystallization is recommended to isolate the sulfonylated product .

Basic: What analytical techniques are essential for characterizing impurities in the final compound?

  • HPLC with UV/ELSD detection : To quantify purity and resolve co-eluting impurities .
  • LC-MS/MS : Identifies impurities by molecular weight and fragmentation patterns .
  • ¹H NMR with deuterated solvents : Detects residual starting materials or byproducts via characteristic proton signals .

Advanced: How can researchers resolve discrepancies in pharmacological data between in vitro and cellular assays?

Contradictions may arise from differences in membrane permeability, off-target effects, or metabolic instability. Methodological approaches include:

  • Cellular uptake studies : Use radiolabeled or fluorescent analogs to quantify intracellular concentration .
  • Protease/phosphatase inhibitors : Added to cell lysates to stabilize the compound during assay .
  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or thermal shift assays .

Advanced: How do structural modifications to the 3,5-dimethylpiperidine or benzo[d]thiazole groups impact target affinity?

  • Piperidine substituents : Bulky groups (e.g., cyclopropylmethyl) can enhance binding pocket occupancy but may reduce solubility. Methyl groups balance steric effects and metabolic stability .
  • Benzo[d]thiazole modifications : Electron-withdrawing groups (e.g., sulfamoyl) improve hydrogen bonding with target residues, while hydrophobic substituents optimize logP values .
    SAR studies should pair systematic substitution with molecular docking to prioritize analogs .

Advanced: How can computational modeling predict the hydrolytic stability of the sulfonamide linker?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the S-N bond under physiological pH .
  • Molecular dynamics (MD) simulations : Assess solvent accessibility and hydrogen-bonding networks that protect the sulfonamide from hydrolysis .
    Experimental validation via accelerated stability testing (e.g., pH 7.4 buffer at 40°C) is critical .

Basic: What in vitro models are suitable for initial evaluation of bioactivity?

  • Enzyme inhibition assays : Use recombinant target enzymes (e.g., kinases, proteases) with fluorogenic substrates .
  • Cell viability assays : Cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
  • Membrane permeability : Caco-2 monolayers to predict oral bioavailability .

Advanced: How are enantiomeric impurities characterized and minimized during asymmetric synthesis?

  • Chiral HPLC or SFC : Resolves enantiomers using cellulose- or amylose-based columns .
  • Circular dichroism (CD) : Confirms absolute configuration of isolated enantiomers .
  • Kinetic resolution : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor one enantiomer during synthesis .

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